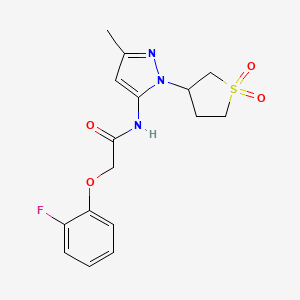

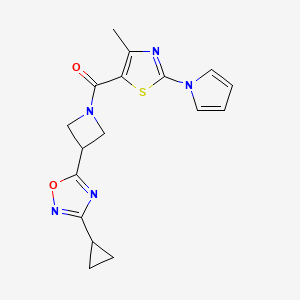

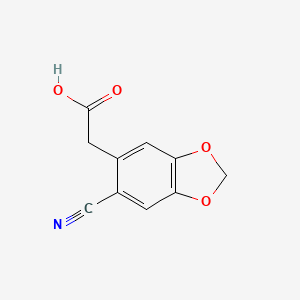

Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate exhibits promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing cytotoxicity and apoptosis induction. Further studies explore its mechanism of action, potential targets, and synergistic effects with existing chemotherapeutic agents .

Anti-Inflammatory Properties

The compound’s thiazole moiety suggests anti-inflammatory activity. It may inhibit pro-inflammatory cytokines or modulate immune responses. Researchers are exploring its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotection

Given its piperidine and pyridazine components, Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate could have neuroprotective effects. Studies investigate its ability to prevent neuronal damage, enhance synaptic plasticity, and mitigate neurodegenerative conditions .

Antimicrobial Activity

The compound’s diverse structure hints at potential antimicrobial properties. Researchers explore its effectiveness against bacteria, fungi, and parasites. Investigations focus on its mode of action, minimum inhibitory concentrations, and potential clinical applications .

Cardiovascular Applications

Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate may impact cardiovascular health. Studies examine its effects on blood pressure regulation, vascular endothelial function, and platelet aggregation. These findings could lead to novel cardiovascular therapies .

Chemical Biology and Drug Design

Researchers utilize this compound in chemical biology studies. Its unique structure serves as a scaffold for designing new molecules with specific biological activities. By modifying different regions, scientists aim to create targeted drugs for various diseases .

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with its target, AChE, by noncompetitive inhibition . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from binding to its substrate, acetylcholine. This results in an increase in acetylcholine levels in the synaptic cleft.

properties

IUPAC Name |

ethyl 2-[2-[[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3S/c1-3-32-22(30)14-18-15-33-24(25-18)26-23(31)17-10-12-29(13-11-17)21-9-8-20(27-28-21)19-7-5-4-6-16(19)2/h4-9,15,17H,3,10-14H2,1-2H3,(H,25,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWZEIQSLOJWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2783884.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2783886.png)

![1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2783889.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2783895.png)

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2783903.png)

![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/no-structure.png)